Fmoc-Gln(Trt)-OH

説明

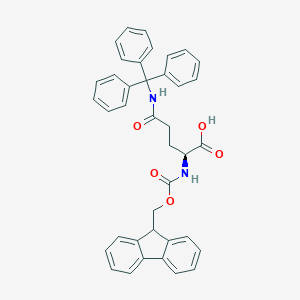

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGICUODAOGOMO-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448258 | |

| Record name | Fmoc-Gln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132327-80-1 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132327-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Gln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Trityl Group: A Cornerstone in Fmoc-Based Peptide Synthesis of Glutamine-Containing Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the careful selection of protecting groups is paramount to achieving high-purity, full-length peptides. For the incorporation of glutamine (Gln), the use of Fmoc-Gln(Trt)-OH has become a gold standard. The trityl (Trt) group, a bulky triphenylmethyl moiety, plays a multifaceted and critical role in ensuring the fidelity of peptide chain elongation. This technical guide delves into the vital functions of the Trt group in this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their peptide synthesis endeavors.

The Pivotal Role of the Trityl Group

The primary function of the trityl group in this compound is the protection of the side-chain amide of the glutamine residue.[1] This protection is essential to prevent a host of undesirable side reactions that can occur during peptide synthesis, ultimately leading to higher purity and yield of the target peptide.

Key Benefits of Trityl Protection:

-

Prevention of Side Reactions: The unprotected amide side chain of glutamine is susceptible to dehydration during the activation step of coupling, which can lead to the formation of a nitrile derivative. Furthermore, N-terminal glutamine residues can cyclize to form pyroglutamate, a reaction that is effectively blocked by the bulky Trt group.[2]

-

Enhanced Solubility: Fmoc-amino acids, including Fmoc-Gln-OH, can exhibit poor solubility in common SPPS solvents like dimethylformamide (DMF). The introduction of the hydrophobic trityl group significantly improves the solubility of this compound, facilitating more efficient and complete coupling reactions.[2]

-

Compatibility with Fmoc Chemistry: The Trt group is stable under the basic conditions used for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF) but is readily cleaved under the acidic conditions used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups (e.g., trifluoroacetic acid).[3] This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS.[2]

Quantitative Data on Trityl Group Cleavage

The removal of the Trt group is typically achieved using a trifluoroacetic acid (TFA)-based cleavage cocktail. The efficiency of this cleavage is dependent on the composition of the cocktail, including the concentration of TFA and the presence of scavengers. Scavengers are crucial for quenching the highly reactive trityl cations that are generated during cleavage, preventing them from reattaching to the peptide or modifying sensitive amino acid residues such as tryptophan and cysteine.

| Cleavage Cocktail Composition | Cleavage Time | Typical Efficiency | Scavenger Function |

| 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | 1-3 hours | >95% | TIS is an effective scavenger for the trityl cation. |

| 92.5% TFA, 5% Thioanisole, 2.5% Ethanedithiol (EDT) | 2-4 hours | >95% | Thioanisole and EDT are particularly useful for peptides containing arginine and methionine. |

| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | 2-4 hours | >95% | Phenol can act as a scavenger and improve the solubility of the cleaved peptide. |

Note: The optimal cleavage time and cocktail composition can vary depending on the peptide sequence and the other protecting groups present. It is always recommended to perform a small-scale trial cleavage to optimize conditions.

Experimental Protocols

Standard Coupling Protocol for this compound in SPPS

This protocol outlines the manual coupling of this compound onto a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF (5 mL) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Coupling:

-

In a separate vial, dissolve this compound (0.4 mmol, 4 eq) and a coupling agent such as HBTU (0.38 mmol, 3.8 eq) in DMF (2 mL).

-

Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 5 mL) and then with dichloromethane (DCM) (3 x 5 mL).

-

The resin is now ready for the next deprotection and coupling cycle.

-

Protocol for Cleavage of the Trityl Group and Peptide from the Resin

This protocol describes the final cleavage and deprotection of the peptide.

-

Resin Preparation:

-

After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

-

-

Cleavage:

-

Prepare the cleavage cocktail (e.g., 10 mL of 95% TFA, 2.5% H₂O, 2.5% TIS) in a fume hood. Caution: TFA is highly corrosive.

-

Add the cleavage cocktail to the dried resin in the reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin beads.

-

Collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution dropwise to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold ether (2 x 20 mL), centrifuging and decanting after each wash.

-

-

Drying and Purification:

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the role of the Trt group and its integration into the SPPS workflow, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Protection and deprotection of the glutamine side chain.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Conclusion

The trityl group in this compound is an indispensable tool in modern peptide chemistry. Its ability to effectively protect the glutamine side-chain amide, thereby preventing deleterious side reactions and enhancing solubility, directly translates to the synthesis of higher quality peptides. A thorough understanding of its role, coupled with optimized and well-executed experimental protocols for its incorporation and subsequent removal, is fundamental for any researcher aiming to successfully synthesize complex, glutamine-containing peptides for research, diagnostics, and therapeutic applications.

References

An In-depth Technical Guide to Fmoc-Gln(Trt)-OH: Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-glutamine, commonly abbreviated as Fmoc-Gln(Trt)-OH, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme, employing the base-labile Fmoc group for α-amino protection and the acid-labile trityl (Trt) group for the side-chain amide, offers significant advantages in the synthesis of complex and high-purity peptides. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with this compound.

Chemical Structure and Properties

This compound is a derivative of the amino acid glutamine, modified with two key protecting groups. The fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amino function allows for selective deprotection under mild basic conditions, typically with piperidine. The bulky trityl (triphenylmethyl, Trt) group protects the side-chain amide of the glutamine residue, preventing undesirable side reactions such as dehydration to a nitrile or pyroglutamate formation during the activation step of peptide coupling.[1][2] This protection strategy is fundamental to the widely used orthogonal Fmoc/tBu SPPS methodology.[3]

Chemical Structure

Systematic Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid[4]

Chemical Formula: C₃₉H₃₄N₂O₅[1][5][6][7]

Molecular Weight: 610.70 g/mol [5][8][9]

CAS Number: 132327-80-1[1][5][6][8]

The chemical structure of this compound is depicted below:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources to provide a comprehensive overview for researchers.

| Property | Value | References |

| Appearance | White to off-white or light yellow crystalline powder | [5][6][10][11] |

| Melting Point | 110-125 °C or 165-172 °C | [8][10][11] |

| Solubility | Readily soluble in most organic solvents including DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Insoluble in water. | [1][2][4][8][10][11][12] |

| Optical Activity | [α]²⁰/D -14.0 ± 1.5° (c=1% in DMF) | [9][11] |

| Purity (HPLC) | ≥98.0% to ≥99.0% | [8][9][13] |

| Storage Temperature | -20°C to 8°C | [8][9][11][12] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a protected amino acid building block in Fmoc-based solid-phase peptide synthesis.[6][9] Its superior solubility in common SPPS solvents like Dimethylformamide (DMF) compared to Fmoc-Gln-OH is a significant advantage, facilitating more efficient and complete coupling reactions.[1][2][5] The trityl protecting group on the side chain is crucial for preventing side reactions, leading to the synthesis of purer peptides.[1][2][6]

Experimental Protocols

The following sections detail the standard experimental procedures for the use of this compound in SPPS.

This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

DMF (peptide synthesis grade)

-

DCM (optional, for washing)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes.[13]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. This step is typically repeated once.[13]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine and its byproducts.[13]

-

Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) in DMF. Add the coupling reagent and the base to pre-activate the amino acid.[13]

-

Coupling Reaction: Add the activated this compound solution to the washed resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF to remove any unreacted reagents.

Fmoc Group Deprotection (during synthesis):

-

Reagent: 20% piperidine in DMF.

-

Procedure: The resin is treated with the reagent for 5-10 minutes, and the process is repeated once to ensure complete removal of the Fmoc group.[13]

Trt Group Deprotection and Cleavage from Resin (final step):

-

Reagent: A cleavage cocktail, typically containing a high concentration of Trifluoroacetic acid (TFA). A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS). The TIPS acts as a scavenger to prevent the reactive trityl cation from causing side reactions.[1][8][14]

-

Procedure: The peptide-resin is treated with the cleavage cocktail for 1-3 hours at room temperature.[1][8][10] The resin is then filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.

Visualizing the Workflow in SPPS

The following diagrams illustrate the key workflows involving this compound in solid-phase peptide synthesis.

Caption: Workflow for the coupling of this compound in SPPS.

Caption: Deprotection workflows in Fmoc-based SPPS.

Conclusion

This compound is an indispensable reagent for the synthesis of glutamine-containing peptides. Its well-defined chemical properties and the strategic use of orthogonal protecting groups address common challenges in peptide synthesis, such as poor solubility and side-chain reactions. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development, enabling the efficient and high-fidelity synthesis of complex peptide molecules.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. peptide.com [peptide.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. nbinno.com [nbinno.com]

- 6. dawnscientific.com [dawnscientific.com]

- 7. This compound [purimaxx.com]

- 8. This compound Novabiochem® | 132327-80-1 [sigmaaldrich.com]

- 9. This compound = 98.0 HPLC 132327-80-1 [sigmaaldrich.com]

- 10. Quality Factory Supply 132327-80-1 with Lowest Price, Factory Sells Fmoc-L-Gln(Trt)-OH [zypeptides.com]

- 11. Nalpha-Fmoc-Ndelta-trityl-L-glutamine | 132327-80-1 [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.uci.edu [chem.uci.edu]

The Essential Role of Trityl Protection for Glutamine Side Chains in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the prevalent Fmoc/tBu strategy, the integrity of the final peptide product hinges on the effective protection of reactive amino acid side chains. Glutamine (Gln), a seemingly straightforward amino acid, presents significant challenges due to the reactivity of its side chain amide. This technical guide provides an in-depth exploration of the purpose and application of trityl (Trt) protection for the glutamine side chain. We will delve into the prevention of deleterious side reactions, the enhancement of synthesis efficiency, and provide detailed experimental protocols and quantitative comparisons to underscore the criticality of this protective group strategy in the successful synthesis of complex peptides.

The Challenge of Unprotected Glutamine in SPPS

The side chain carboxamide of glutamine is susceptible to two primary side reactions during Fmoc-based SPPS, which can compromise the yield and purity of the target peptide.

-

Dehydration to Nitrile: During the activation of the carboxylic acid of the incoming amino acid, coupling reagents, particularly carbodiimides like diisopropylcarbodiimide (DIC), can react with the glutamine side chain amide, leading to its dehydration and the formation of a nitrile. This irreversible modification results in a significant impurity that is often difficult to separate from the desired peptide.

-

Pyroglutamate Formation: An unprotected N-terminal glutamine residue is prone to intramolecular cyclization, especially following the removal of the Nα-Fmoc protecting group. The newly liberated free amine can attack the side chain amide, forming a five-membered lactam ring known as pyroglutamate (pGlu) and releasing ammonia. This not only alters the N-terminus of the peptide, potentially affecting its biological activity, but also terminates the peptide chain elongation.[1][2][3][4][5]

These side reactions are particularly problematic in the synthesis of long or complex peptides where glutamine residues are repeatedly exposed to coupling and deprotection cycles.

The Trityl Group: A Robust Solution

The use of a trityl (Trt) protecting group on the side chain amide of glutamine, in the form of Fmoc-Gln(Trt)-OH, has become the gold standard in Fmoc SPPS to mitigate these issues. The trityl group is a triphenylmethyl group, and its bulky, hydrophobic nature confers several key advantages.

Prevention of Side Reactions

The steric hindrance provided by the bulky trityl group effectively shields the side chain amide from attack by coupling reagents, thus preventing dehydration to the corresponding nitrile.[6] It also sterically hinders the intramolecular cyclization, significantly reducing the formation of pyroglutamate.

Enhanced Solubility and Coupling Efficiency

A significant practical advantage of using this compound is its enhanced solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) compared to the unprotected Fmoc-Gln-OH.[6] Poor solubility of an amino acid derivative can lead to incomplete coupling reactions and lower peptide yields. The improved solubility of this compound ensures more efficient and complete coupling, contributing to a higher purity of the crude peptide product.

Quantitative Impact of Trityl Protection

While direct head-to-head quantitative comparisons in single publications are scarce, the cumulative evidence from decades of peptide synthesis literature strongly supports the superiority of using trityl-protected glutamine. The impact can be summarized in the following table.

| Parameter | Without Trityl Protection (Fmoc-Gln-OH) | With Trityl Protection (this compound) |

| Purity of Crude Peptide | Lower, due to nitrile and pyroglutamate impurities. | Significantly higher, with minimal side-product formation.[6] |

| Overall Peptide Yield | Reduced, due to failed sequences from incomplete coupling and side reactions. | Higher, due to improved solubility and prevention of side reactions. |

| Solubility in DMF | Low, can lead to precipitation and difficult handling. | High, facilitates efficient and complete coupling reactions.[6] |

| Risk of Nitrile Formation | High, especially with carbodiimide-based activators. | Negligible, due to steric hindrance of the trityl group.[6] |

| Risk of Pyroglutamate Formation | High, for N-terminal glutamine residues.[1][2][3][4][5] | Significantly reduced. |

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving this compound in solid-phase peptide synthesis.

Protocol for Coupling of this compound

This protocol outlines a standard procedure for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: High-purity, amine-free DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Nα-Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.

-

Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Coupling: Add the activated this compound solution to the reaction vessel containing the washed resin.

-

Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

Protocol for Cleavage and Trityl Deprotection

This protocol describes the final cleavage of the peptide from the solid support and the concomitant removal of the trityl protecting group from the glutamine side chain.

Materials:

-

Peptide-resin (fully synthesized and N-terminally deprotected)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O). TIS acts as a scavenger to trap the released trityl cations.

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

-

Lyophilizer

Procedure:

-

Resin Preparation: Wash the final peptide-resin thoroughly with DCM to remove DMF and dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at room temperature for 2-3 hours. A characteristic yellow-orange color will develop due to the formation of trityl cations.[7]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube. Add 10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage by-products.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white, fluffy powder.

Laboratory-Scale Synthesis of this compound

While commercially available, Fmoc-L-Gln(Trt)-OH can be synthesized in the laboratory. The following is a general procedure adapted from literature and patent filings.[8]

Materials:

-

L-Glutamine

-

Trityl chloride (Trt-Cl)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic acid

-

Triphenylmethanol

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexane

Procedure (Conceptual Outline):

-

Protection of the side chain amide: L-Glutamine is reacted with triphenylmethanol in the presence of a catalytic amount of acid (e.g., concentrated sulfuric acid) in a suitable solvent like acetic acid to form Gln(Trt)-OH.

-

Purification of Gln(Trt)-OH: The product is isolated and purified.

-

Fmoc protection of the α-amine: Gln(Trt)-OH is then reacted with Fmoc-OSu in the presence of a base like sodium bicarbonate or DIPEA in a solvent mixture such as aqueous acetone or DMF to yield this compound.

-

Final Purification: The final product, this compound, is purified by crystallization or chromatography.

Visualizing the Workflow and Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the key processes discussed in this guide.

Caption: Standard workflow for Fmoc solid-phase peptide synthesis (SPPS) incorporating this compound.

Caption: Deleterious side reactions of unprotected glutamine during SPPS.

References

- 1. researchgate.net [researchgate.net]

- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. | Semantic Scholar [semanticscholar.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. CN100593536C - Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine - Google Patents [patents.google.com]

The Strategic Advantage of Fmoc-Gln(Trt)-OH in Modern Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high purity, yield, and overall success, particularly in the assembly of complex or lengthy peptide chains. Among the trifunctional amino acids, glutamine (Gln) presents unique challenges that can compromise the integrity of the final peptide product. The strategic use of Nα-Fmoc-Nδ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH) has become a cornerstone of modern Fmoc-based SPPS, offering robust solutions to these challenges. This technical guide provides a comprehensive overview of the advantages of employing this compound, supported by experimental protocols and logical workflows, to empower researchers in optimizing their peptide synthesis strategies.

Core Advantages of Trityl Protection for Glutamine

The primary rationale for utilizing a side-chain protecting group for glutamine is to prevent undesirable intramolecular and intermolecular side reactions that can occur under standard SPPS conditions. The trityl (Trt) group, a bulky and acid-labile protecting group, has emerged as the preferred choice in Fmoc chemistry for several key reasons.[1]

Prevention of Dehydration and Nitrile Formation

During the activation of the carboxylic acid of the incoming amino acid, particularly with carbodiimide reagents like diisopropylcarbodiimide (DIC), the side-chain amide of unprotected glutamine can undergo dehydration to form a nitrile. This results in the incorporation of a glutamine-nitrile derivative into the peptide sequence, a significant and often difficult-to-remove impurity. The steric hindrance provided by the bulky trityl group on the side-chain amide of this compound effectively prevents this dehydration reaction, ensuring the fidelity of glutamine incorporation.[2]

Mitigation of Pyroglutamate Formation

Peptides with an N-terminal glutamine residue are susceptible to intramolecular cyclization, forming a pyroglutamate (pGlu) residue. This reaction, which involves the nucleophilic attack of the N-terminal amine on the side-chain amide, results in a truncated and modified peptide. While this can be a desired modification in some therapeutic peptides, it is a significant side reaction when the full-length peptide with an N-terminal glutamine is the target. By protecting the side-chain amide, this compound prevents this cyclization during synthesis.

Enhanced Solubility

A significant practical advantage of this compound is its enhanced solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to its unprotected counterpart, Fmoc-Gln-OH.[2][3] Unprotected Fmoc-Gln-OH has notoriously poor solubility, which can lead to challenges in preparing homogenous coupling solutions, particularly at the concentrations required for efficient synthesis.[3] This can result in incomplete coupling reactions and the formation of deletion sequences. The trityl group disrupts the intermolecular hydrogen bonding that contributes to the low solubility of Fmoc-Gln-OH, ensuring complete dissolution and efficient coupling.[3]

Compatibility with Standard Fmoc-SPPS Protocols

Quantitative Data Summary

While direct side-by-side comparative studies with quantitative data on side-product formation are not extensively available in the public domain, the qualitative advantages of using this compound are well-established and have led to its widespread adoption as the standard for incorporating glutamine in Fmoc-SPPS. The following tables summarize the key properties and performance characteristics of this compound.

| Parameter | This compound | Fmoc-Gln-OH | Reference |

| Solubility in DMF | Readily soluble | Poorly soluble | [2][3] |

| Nitrile Formation | Prevented | Prone to occur with carbodiimide activation | [2] |

| Pyroglutamate Formation (N-terminal) | Prevented during synthesis | Prone to occur | [5] |

| Property | Specification | Reference |

| HPLC Purity | ≥99.0% | [6] |

| Enantiomeric Purity | ≥99.8% | [6] |

| Cleavage Conditions | 95% TFA, 1-3 hours | [4] |

Experimental Protocols

The following are detailed protocols for the key steps involving this compound in manual solid-phase peptide synthesis.

Protocol 1: Coupling of this compound

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

DMF (peptide synthesis grade)

-

DCM (optional, for washing)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Activation: Add DIPEA (6-10 equivalents) to the activation solution and vortex briefly. The solution should change color, indicating activation. Allow the pre-activation to proceed for 1-2 minutes.

-

Coupling: Add the activated this compound solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Cleavage and Deprotection

This protocol outlines the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin (fully synthesized and dried)

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Reaction: Gently agitate the mixture at room temperature for 2-3 hours. The solution will likely turn a dark color.

-

Peptide Precipitation: Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether (10 times the volume of the cleavage cocktail). A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Mandatory Visualizations

Logical Workflow for SPPS using this compound

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Decision Pathway for Glutamine Incorporation in SPPS

Caption: Decision pathway for selecting the appropriate glutamine derivative in SPPS.

References

- 1. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. This compound Novabiochem® | 132327-80-1 [sigmaaldrich.com]

A Comprehensive Technical Guide to Fmoc-Gln(Trt)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-L-glutamine (trityl), commonly known as Fmoc-Gln(Trt)-OH. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the development of peptide-based therapeutics. This document outlines its chemical properties, provides a detailed experimental protocol for its use, and illustrates its role in the SPPS workflow.

Core Data Presentation

The essential chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 132327-80-1 |

| Molecular Weight | 610.70 g/mol |

| Molecular Formula | C₃₉H₃₄N₂O₅ |

| Appearance | White to off-white powder |

| Purity | Typically ≥98.0% (HPLC) |

| Storage Temperature | 2-8°C |

The Role of the Trityl Protecting Group

In Fmoc-based solid-phase peptide synthesis, the side chain of glutamine can present challenges. The amide group is susceptible to dehydration to a nitrile or cyclization to form pyroglutamate, especially during the activation step with carbodiimide reagents. The bulky trityl (Trt) group effectively shields the side-chain amide, preventing these undesirable side reactions and ensuring the integrity of the growing peptide chain. Furthermore, the presence of the Trt group enhances the solubility of the amino acid derivative in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF).

Experimental Protocol: Incorporation of this compound in Manual Solid-Phase Peptide Synthesis

This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide chain using HBTU/HOBt activation. This is a widely used method in Fmoc-SPPS.

Materials:

-

This compound

-

Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase peptide synthesis reaction vessel

-

Shaker or vortexer

Procedure:

-

Resin Swelling: The peptidyl-resin is initially swelled in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

The DMF is drained from the resin.

-

A solution of 20% piperidine in DMF is added to the resin.

-

The mixture is agitated for 5-10 minutes at room temperature to remove the N-terminal Fmoc protecting group from the peptide chain.

-

The piperidine solution is drained, and the resin is washed thoroughly with DMF (3-5 times) to remove residual piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution. The solution will typically undergo a color change, indicating activation.

-

-

Coupling:

-

Immediately add the activated this compound solution to the deprotected peptidyl-resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

-

To monitor the completion of the reaction, a small sample of the resin can be taken for a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.

-

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed. This typically involves treating the resin with a solution of acetic anhydride and DIPEA in DMF.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection:

Upon completion of the peptide synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Trt group from the glutamine residue, are removed. This is typically achieved by treating the peptidyl-resin with a cleavage cocktail, a common example being Reagent K: trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). The Trt group is labile to the acidic conditions of the cleavage cocktail.

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the solid-phase peptide synthesis cycle and the chemical pathway for the activation of this compound.

Caption: A single cycle of amino acid addition in Fmoc-SPPS.

Caption: Activation and coupling pathway of this compound.

Understanding Fmoc protecting group chemistry

An In-depth Technical Guide to Fmoc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its utility lies in its stability under acidic conditions and its lability to mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, including its mechanism of action, detailed experimental protocols, and a discussion of common side reactions.

The Chemistry of the Fmoc Group

The Fmoc group is a carbamate that protects the α-amino group of an amino acid, preventing unwanted reactions during peptide bond formation.[1] It is typically introduced by reacting an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to avoid the formation of dipeptide byproducts.[1][3][4]

The key to the Fmoc group's functionality is the acidic proton at the 9-position of the fluorenyl ring system.[1][5] This acidity is due to the electron-withdrawing nature of the fluorene moiety, which stabilizes the resulting carbanion upon deprotonation.[3] This characteristic allows for the selective removal of the Fmoc group under mild basic conditions, typically using a secondary amine like piperidine, through a β-elimination mechanism.[1][2]

Fmoc Protection and Deprotection Mechanisms

Fmoc Protection

The introduction of the Fmoc group onto an amine is a nucleophilic substitution reaction. The amine attacks the electrophilic carbonyl carbon of the Fmoc reagent (e.g., Fmoc-Cl or Fmoc-OSu).

References

The Cornerstone of Complex Peptide Synthesis: A Technical Guide to Fmoc-Gln(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of protected amino acids is paramount to achieving high purity and yield, especially in the assembly of long and complex peptide sequences. Among these critical building blocks, Nα-Fmoc-Nδ-trityl-L-glutamine, or Fmoc-Gln(Trt)-OH, stands out as an essential reagent for the successful incorporation of glutamine. This in-depth technical guide explores the core features of this compound, providing quantitative data, detailed experimental protocols, and visual representations of its role and behavior in SPPS.

Core Attributes and Advantages

This compound is a derivative of the amino acid glutamine, where the alpha-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amide is protected by an acid-labile trityl (Trt) group. This dual-protection strategy is crucial for preventing undesirable side reactions during peptide synthesis.[1]

The primary advantages of utilizing this compound in Fmoc-based SPPS include:

-

Prevention of Side Reactions: The bulky trityl group effectively shields the side-chain amide, preventing its dehydration to a nitrile during the activation step, a common issue with carbodiimide reagents.[2][3][4] It also minimizes the risk of pyroglutamate formation, a cyclization reaction that can occur at the N-terminus.[4][5]

-

Enhanced Solubility: Unprotected Fmoc-Gln-OH exhibits poor solubility in common SPPS solvents like dimethylformamide (DMF).[2][3] The presence of the trityl group significantly improves the solubility of this compound, ensuring more efficient and complete coupling reactions.[1][2][3][4]

-

Compatibility with Standard Protocols: The Fmoc and Trt protecting groups are orthogonal, meaning they can be removed under different conditions. The Fmoc group is removed with a mild base (e.g., piperidine), while the Trt group is cleaved with a strong acid (e.g., trifluoroacetic acid), making it fully compatible with standard Fmoc-SPPS workflows.[4][6]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₃₉H₃₄N₂O₅ | |

| Molecular Weight | 610.70 g/mol | |

| Appearance | White to off-white or light yellow crystalline powder | [7] |

| Melting Point | 110-128°C; 165-172°C | [7][8] |

| Solubility | Readily soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3][4][7] |

| Optical Activity | [α]/D -14.0±1.5°, c = 1% in DMF | [7] |

| Purity (HPLC) | ≥98.0% - ≥99.0% | [4] |

Experimental Protocols

The following are detailed methodologies for the key steps involving this compound in an SPPS workflow.

Standard Coupling Protocol for this compound

This protocol outlines the procedure for coupling this compound to a growing peptide chain on a solid support.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

DMF (peptide synthesis grade)

-

DCM (optional, for washing)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes.[4]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. This step should be repeated once.[4][9]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to eliminate residual piperidine and the dibenzofulvene-piperidine adduct.[4]

-

Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in appropriate molar ratios.[4]

-

Coupling Reaction: Add the prepared coupling cocktail to the washed resin and agitate the mixture for 1-2 hours at room temperature.

-

Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction.

Trt Group Deprotection and Peptide Cleavage

This protocol describes the final step of cleaving the peptide from the resin, which includes the removal of the Trt side-chain protecting group.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIPS))

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage: Treat the dried resin with the cleavage cocktail for 1-3 hours at room temperature. The inclusion of a scavenger like TIPS is crucial to prevent the re-attachment of the cleaved trityl cation to other nucleophilic residues, such as tryptophan.[3][9]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Peptide Isolation: Pellet the precipitated peptide by centrifugation and decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and cleavage byproducts.

-

Drying: Dry the final peptide product under vacuum.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound in SPPS.

Caption: Chemical structure of this compound.

Caption: SPPS workflow using this compound.

Caption: Prevention of side reactions by Trt protection.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Nalpha-Fmoc-Ndelta-trityl-L-glutamine | 132327-80-1 [chemicalbook.com]

- 8. genscript.com [genscript.com]

- 9. chem.uci.edu [chem.uci.edu]

Solubility Characteristics of Fmoc-Gln(Trt)-OH in DMF: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-Nγ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH) in N,N-Dimethylformamide (DMF), a critical parameter in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for efficient peptide coupling, preventing aggregation, and ensuring the synthesis of high-purity peptides.

Executive Summary

This compound is a crucial building block in peptide synthesis, offering protection to the side-chain amide of glutamine to prevent dehydration and other side reactions. Its solubility in DMF, the most common solvent in Fmoc-based SPPS, is a key factor for successful synthesis. This document outlines the available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and illustrates the role of this compound solubility within the SPPS workflow. Generally, this compound exhibits excellent solubility in DMF, significantly higher than its unprotected counterpart, Fmoc-Gln-OH.[1][2]

Quantitative Solubility Data

While comprehensive solubility curve data is not extensively published, information from various suppliers provides key solubility metrics. These are summarized in the table below. The data indicates that this compound is highly soluble in DMF under standard laboratory conditions.

| Parameter | Value | Approximate Concentration ( g/100 mL) | Source |

| Molar Solubility | 1 mmole in 2 mL DMF | ~15.3 g/100 mL | Sigma-Aldrich[3], GenScript |

| Molar Solubility | 25 mmole in 50 mL DMF | ~30.5 g/100 mL | Sigma-Aldrich[4] |

| Qualitative Description | "Good solubility properties" | Not Applicable | Advanced ChemTech[2], Sigma-Aldrich[4] |

| Qualitative Description | "Dissolves readily" | Not Applicable | Aapptec Peptides[1], Advanced ChemTech[2] |

Note: The g/100 mL concentrations are calculated based on the molecular weight of this compound (610.70 g/mol ).

The Critical Role of Solubility in Solid-Phase Peptide Synthesis (SPPS)

The solubility of Fmoc-amino acids in DMF is fundamental to the efficiency of the coupling step in SPPS. Inadequate solubility can lead to several complications, including incomplete reactions, leading to deletion sequences in the final peptide, and aggregation of the protected amino acid, which can clog instrument lines and reduce reaction yields. The high solubility of this compound in DMF ensures a homogenous reaction mixture, facilitating efficient activation and subsequent coupling to the N-terminus of the growing peptide chain on the solid support.

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Determination of this compound Solubility in DMF

This protocol outlines a method for determining the solubility of this compound in DMF at a given temperature.

Materials:

-

This compound (powder)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials.

-

Accurately pipette a known volume of DMF (e.g., 2.0 mL) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A solid phase of this compound should remain in the vials.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are transferred.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the DMF under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once all the solvent has evaporated, re-weigh the vial to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL.

-

-

Quantification (HPLC Method):

-

Prepare a series of standard solutions of this compound in DMF of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Accurately dilute a known volume of the filtered saturated solution with DMF to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The trityl protection of the glutamine side chain in this compound not only prevents undesirable side reactions during peptide synthesis but also confers excellent solubility in DMF. This high solubility is a significant advantage in SPPS, ensuring efficient and complete coupling reactions. The data and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development, enabling them to optimize their synthesis strategies and achieve higher purity peptide products.

References

The Trityl Guardian: A Technical Guide to Preventing Glutamine Side Reactions in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the seemingly innocuous side chain of glutamine can present significant challenges, leading to undesired byproducts that compromise the purity, yield, and biological activity of the final peptide. This technical guide provides an in-depth exploration of the common side reactions associated with glutamine and details the critical role of the trityl (Trt) protecting group in their prevention. This document offers a comprehensive resource for researchers and professionals in peptide chemistry, featuring detailed experimental protocols, quantitative data, and visual guides to enhance understanding and practical application.

The Challenge of Glutamine in Peptide Synthesis

Glutamine, with its primary amide in the side chain, is susceptible to two major intramolecular side reactions during solid-phase peptide synthesis (SPPS), particularly under the conditions of repeated deprotection and coupling cycles.

1.1. Pyroglutamate Formation: The N-terminal α-amino group of a peptide chain can undergo nucleophilic attack on the side-chain carbonyl carbon of a preceding glutamine residue. This irreversible cyclization reaction results in the formation of a pyroglutamyl (pGlu) residue at the N-terminus and the elimination of ammonia. This side reaction is especially prevalent when glutamine is the N-terminal amino acid[1][2][3][4]. The formation of pyroglutamate truncates the peptide chain and alters its biological properties.

1.2. Dehydration to Nitrile: Under the influence of coupling reagents, particularly carbodiimides, the side-chain amide of glutamine can undergo dehydration to form a nitrile[5][6][7]. This modification introduces a non-natural amino acid into the peptide sequence, potentially altering its structure and function.

The Trityl Group: A Robust Solution

To mitigate these side reactions, protection of the glutamine side-chain amide is crucial. In Fmoc-based SPPS, the triphenylmethyl (trityl, Trt) group has emerged as the protecting group of choice[8][9]. The bulky and chemically stable trityl group offers several advantages:

-

Steric Hindrance: The three phenyl rings of the trityl group provide significant steric bulk, physically obstructing the intramolecular interactions necessary for both pyroglutamate formation and nitrile dehydration[8].

-

Improved Solubility: Fmoc-Gln(Trt)-OH exhibits significantly better solubility in common SPPS solvents like dimethylformamide (DMF) compared to its unprotected counterpart, Fmoc-Gln-OH, which facilitates more efficient and complete coupling reactions[4][8].

-

Acid Lability: The trityl group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the resin[8][10]. This ensures that the native glutamine residue is restored in the final product.

The use of this compound has been shown to result in significantly purer peptides compared to syntheses using unprotected glutamine derivatives[10][11].

Quantitative Data and Stability

While direct comparative studies quantifying the reduction of specific side reactions are not abundant in readily available literature, the stability of the trityl group under standard synthesis conditions is well-documented. This stability is a key factor in its effectiveness.

| Parameter | Condition | Result | Reference |

| Trityl Group Stability | 15 min in 0.5% TFA in CH2Cl2 (Nα-Bpoc deprotection) | < 0.1% removal of the trityl group | [11] |

| Crude Peptide Purity | Comparison of Fmoc/Trt vs Fmoc/tBu strategies | Peptides synthesized with Fmoc/Trt-amino acids consistently show higher purity. |

Visualizing the Chemistry: Reaction Pathways and Workflows

To better illustrate the chemical principles and processes discussed, the following diagrams have been generated using Graphviz.

Caption: Key side reactions of unprotected glutamine in peptide synthesis.

Caption: Mechanism of trityl group protection and deprotection of glutamine.

Caption: General workflow for Fmoc-SPPS using this compound.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments related to the use of trityl-protected glutamine.

5.1. Synthesis of this compound

This protocol is adapted from a described method for the synthesis of N-fluorenylmethoxycarbonyl-N-trityl-D-glutamine and can be applied to the L-enantiomer[3].

Materials:

-

N-benzyloxycarbonyl-L-glutamine benzyl ester

-

Trityl alcohol

-

Concentrated sulfuric acid

-

Acetic acid

-

Hydrogen gas

-

Palladium on carbon (Pd/C) catalyst

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium bicarbonate

-

Dioxane

-

Water

-

Ethyl acetate

Procedure:

-

Tritylation: Dissolve N-benzyloxycarbonyl-L-glutamine benzyl ester in acetic acid. Add trityl alcohol and a catalytic amount of concentrated sulfuric acid. Heat the reaction mixture at 40-60°C for 8-24 hours to obtain N-benzyloxycarbonyl-N-trityl-L-glutamine benzyl ester.

-

Deprotection of Z and Bzl groups: Dissolve the product from the previous step in a suitable solvent (e.g., methanol or ethanol) and subject it to catalytic hydrogenation using hydrogen gas and a Pd/C catalyst to remove the benzyloxycarbonyl (Z) and benzyl (Bzl) groups, yielding N-trityl-L-glutamine.

-

Fmoc Protection: Dissolve N-trityl-L-glutamine in a mixture of dioxane and water. Add sodium bicarbonate to adjust the pH to basic conditions. Add Fmoc-OSu and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the product with ethyl acetate. Purify the crude product by crystallization or column chromatography to obtain this compound.

5.2. Purification of this compound

This protocol is for the purification of commercially available this compound to ensure high purity for SPPS[1].

Materials:

-

This compound (crude)

-

Isopropyl alcohol

Procedure:

-

Charge a flask with 100 g of crude this compound and 500 ml of isopropyl alcohol.

-

Raise the temperature of the mixture to 50°C and stir for 1 hour.

-

Cool the mixture down to 30 ± 5°C and continue stirring for approximately 2 hours.

-

Filter the solid and wash the cake with isopropyl alcohol.

-

Collect the wet cake and dry it under vacuum at 50°C to obtain purified this compound.

5.3. Fmoc-SPPS of a Glutamine-Containing Peptide

This is a general protocol for manual solid-phase peptide synthesis using this compound[4][6].

Materials:

-

Rink Amide resin (or other suitable resin)

-

This compound and other required Fmoc-amino acids

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with a 15-minute agitation.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and the fluorenyl adduct.

-

Amino Acid Coupling:

-

Pre-activate this compound (3-4 equivalents relative to resin loading) with the chosen coupling reagents in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours or until a negative Kaiser test indicates complete coupling.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection (step 2).

-

Wash the resin-bound peptide thoroughly with DMF and DCM, and then dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the trityl group from glutamine.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

-

Conclusion

The side reactions of glutamine, namely pyroglutamate formation and nitrile dehydration, pose significant obstacles to the efficient synthesis of pure peptides. The use of the trityl protecting group for the glutamine side chain is a highly effective and widely adopted strategy to overcome these challenges. The steric bulk and appropriate lability of the trityl group, combined with the enhanced solubility of this compound, contribute to higher coupling efficiencies, reduced side product formation, and ultimately, a purer final peptide product. The protocols and information provided in this guide serve as a valuable resource for any researcher or professional engaged in the synthesis of glutamine-containing peptides, enabling more robust and successful outcomes.

References

- 1. ajpamc.com [ajpamc.com]

- 2. CN100593536C - Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine - Google Patents [patents.google.com]

- 3. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CH682662A5 - New protected asparagine or glutamine derivs. - contg. easily cleaved methylated-trityl amido protecting gp., used in peptide synthesis - Google Patents [patents.google.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. scirp.org [scirp.org]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. chem.uci.edu [chem.uci.edu]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. Developed as a milder alternative to the Boc/Benzyl approach, Fmoc-SPPS has become the cornerstone of peptide research and development, enabling the creation of complex peptides for a vast array of applications, from fundamental biological studies to the development of novel therapeutics.[1][] This document will delve into the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, typically a resin.[3][4] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[5] The core principle of this methodology lies in the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[6] This orthogonal protection strategy allows for the selective deprotection of the N-terminus without affecting the acid-labile protecting groups on the amino acid side chains.[1]

The synthesis cycle consists of three main steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][6][7] The deprotection reaction proceeds via a β-elimination mechanism.[1]

-

Washing: Thorough washing of the resin to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is crucial to prevent side reactions in the subsequent coupling step.

-

Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[5][8] This step is facilitated by a coupling reagent.

This cycle is repeated for each amino acid in the desired peptide sequence.[3] Upon completion of the chain assembly, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA).[1][5]

The Fmoc-SPPS Workflow

The entire process of Fmoc-SPPS can be broken down into four key stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.

Caption: High-level workflow of Fmoc solid-phase peptide synthesis.

Key Reagents and Materials

Solid Supports (Resins)

The choice of resin is critical as it determines the C-terminal functionality of the peptide and influences the overall success of the synthesis.[3] The resin must be physically stable and inert to the reagents and solvents used throughout the synthesis, yet allow for efficient cleavage of the final peptide.

| Resin Type | C-Terminal Functionality | Cleavage Condition | Notes |

| Wang Resin | Carboxylic acid | Strong acid (e.g., high % TFA) | Commonly used for preparing peptide acids.[3] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic acid (protected) | Mild acid (e.g., 1% TFA in DCM) or strong acid | Allows for the synthesis of fully protected peptide fragments.[9] |

| Rink Amide Resin | Amide | Strong acid (e.g., high % TFA) | The standard choice for synthesizing peptide amides.[3][9] |

| Sieber Amide Resin | Amide | Mild acid (e.g., 1-2% TFA in DCM) | Useful for preparing protected peptide amides. |

Protecting Groups

Orthogonal protecting groups are essential for the selective modification of amino acid functional groups. In Fmoc-SPPS, the α-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups.[1]

| Functional Group | Common Protecting Groups |

| Amino (Lys, Orn) | Boc (tert-butyloxycarbonyl) |

| Carboxyl (Asp, Glu) | tBu (tert-butyl) |

| Hydroxyl (Ser, Thr, Tyr) | tBu (tert-butyl) |

| Sulfhydryl (Cys) | Trt (Trityl), Acm (Acetamidomethyl), StBu (S-tert-butylthio) |

| Guanidino (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) |

| Imidazole (His) | Trt (Trityl), Boc (tert-butyloxycarbonyl) |

| Indole (Trp) | Boc (tert-butyloxycarbonyl) |

Coupling Reagents

Coupling reagents, also known as activating agents, are used to activate the carboxylic acid of the incoming amino acid, facilitating the formation of the peptide bond.[8] They are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.

| Class | Examples | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to suppress side reactions and reduce racemization.[10][11] | Cost-effective.[11] | Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC.[10] Potential for racemization. |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Reacts with the carboxylic acid to form a reactive phosphonium ester. | High coupling efficiency, especially for hindered amino acids.[12] Lower propensity for racemization compared to some other reagents. | Solutions in DMF have moderate stability.[12] |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Forms a reactive OBt, OAt, or Oxyma ester in situ.[12] | High coupling efficiency and fast reaction rates.[12] Solutions in DMF are generally stable.[12] | Can react with the free amine if pre-activation is slow or excess reagent is used.[13] |

Experimental Protocols

Resin Preparation and First Amino Acid Loading

Objective: To prepare the solid support and attach the first C-terminal amino acid.

Protocol for Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin:

-

Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0-2.0 mmol/g) in a reaction vessel and swell in dichloromethane (DCM) for 30-60 minutes.[4][9]

-

Amino Acid Solution Preparation: In a separate flask, dissolve the first Fmoc-protected amino acid (3 equivalents relative to the resin's substitution) in dry DCM. Add N,N-diisopropylethylamine (DIPEA) (7.5 equivalents).[14]

-

Loading: Add the amino acid solution to the swollen resin. Agitate the mixture for 30-60 minutes at room temperature.[14]

-

Capping: To cap any unreacted chloride sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 15 minutes.[14]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[14]

-

Drying: Dry the resin under vacuum.

The Fmoc-SPPS Cycle: Deprotection and Coupling

Objective: To sequentially add amino acids to the growing peptide chain.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]